4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
4-Methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group and linked via an azetidine ring to a pyrazolo[3,4-d]pyrimidine moiety. This structure combines two pharmacologically significant frameworks: pyrazoles are known for their diverse biological activities, including kinase inhibition , while pyrazolo[3,4-d]pyrimidines are often explored as purine analogs with anticancer and anti-inflammatory properties . The azetidine linker introduces conformational rigidity and may enhance metabolic stability compared to flexible alkyl chains .
Properties
IUPAC Name |
1-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-3-18-21(5-10)8-11-6-20(7-11)14-12-4-17-19(2)13(12)15-9-16-14/h3-5,9,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETUFXLKDIJADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing it from interacting with its substrates. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents DNA replication, a critical process for cell division. As a result, the proliferation of cancer cells is hindered.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also induces apoptosis within HCT cells.
Biological Activity
The compound 4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆ |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, similar to other pyrazole derivatives that have shown inhibition of cyclooxygenases (COX) and other enzymes related to inflammatory responses .
- Receptor Modulation: Interaction with receptor sites may lead to modulation of signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
Antimicrobial Activity
The compound's structural similarities with known antimicrobial agents suggest potential efficacy against various bacterial and fungal strains. Research has shown that pyrazolo derivatives can disrupt essential cellular processes in microorganisms, leading to growth inhibition .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Pyrazolo Derivatives: A study by Tageldin et al. demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited promising anti-inflammatory effects through in vitro assays targeting COX enzymes .
- Antimicrobial Evaluation: Research highlighted the antimicrobial properties of pyrazolo compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
- Structure–Activity Relationship Analysis: A detailed SAR analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity, suggesting avenues for further optimization .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit specific kinases involved in cancer progression, particularly the p70S6 kinase pathway, which is crucial for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
2. Antimicrobial Properties
Compounds similar to 4-methyl-1H-pyrazole have demonstrated antimicrobial activity against various pathogens. The structural features of the pyrazolo[3,4-d]pyrimidine scaffold contribute to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
3. Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo compounds possess neuroprotective properties. Studies have shown that they can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-methyl-1H-pyrazole derivatives is crucial for optimizing their pharmacological profiles. The presence of the methyl group on the pyrazole ring and the azetidine moiety influences the compound's binding affinity to target proteins and its overall biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Methyl group on pyrazole | Enhances lipophilicity and bioavailability |
| Azetidine ring | Contributes to receptor binding specificity |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 4-methyl-1H-pyrazole and evaluated their anticancer effects on human cancer cell lines. The results indicated that certain modifications significantly increased potency against breast cancer cells, suggesting a promising direction for further development .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of pyrazolo derivatives against resistant strains of bacteria. The findings revealed that specific substitutions on the pyrazole ring enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for clinical applications in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole (CAS 1328896-60-1)
4-(1-Azetidinyl)-1-methyl-3-{1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Shares the azetidine-pyrazolo[3,4-d]pyrimidine core but includes a trifluoromethylphenyl substituent on the pyrazole ring .
- Key Differences : The trifluoromethyl group enhances lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound) and may improve blood-brain barrier penetration. However, this substitution could reduce aqueous solubility .
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine
- Structure : Features a hydrazine group at the 4-position instead of the azetidine-pyrazole chain.
- Synthesis: Synthesized via cyclocondensation of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine .
Analogues with Alternative Linkers or Heterocycles
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Replaces the azetidine linker with a thieno[3,2-d]pyrimidine system .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structure : Features a pyrazolo[3,4-b]pyridine core and a carboxamide linker instead of azetidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
